5-{[(2-fluorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one
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Overview
Description
5-{[(2-fluorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a fluorophenyl group attached to a benzodiazolone core, which imparts specific chemical properties and reactivity.
Mechanism of Action
Target of Action
It is known that similar compounds, such as benzodiazepines, bind to the benzodiazepine receptor site, magnifying the efficiency and effects of the neurotransmitter gamma aminobutyric acid (gaba) by acting on its receptors .
Mode of Action
, it can be inferred from related compounds that it may enhance the effect of GABA, a major inhibitory neurotransmitter in the central nervous system. This results in sedative, sleep-inducing, anxiolytic, anticonvulsant, and muscle relaxant effects.
Biochemical Pathways
Based on the mode of action, it can be inferred that it may influence the gabaergic system, which plays a crucial role in neuronal excitability and muscle tone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(2-fluorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the reaction of 2-fluorobenzylamine with a suitable benzodiazolone precursor. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product with high purity. Common reagents used in this synthesis include organic solvents, catalysts, and protective groups to facilitate the reaction and improve yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize efficiency, reduce waste, and ensure consistent quality. Key steps in the industrial production include the purification of raw materials, precise control of reaction parameters, and thorough quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-{[(2-fluorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered chemical properties.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve halogenating agents, nucleophiles, and specific catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
5-{[(2-fluorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2-fluorophenyl)methyl]amino}-1,3-benzodiazole
- 5-{[(2-chlorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one
- 5-{[(2-bromophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one
Uniqueness
5-{[(2-fluorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one is unique due to the presence of the fluorophenyl group, which imparts specific chemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications, distinguishing it from other similar compounds with different substituents.
Properties
IUPAC Name |
5-[(2-fluorophenyl)methylamino]-1,3-dihydrobenzimidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O/c15-11-4-2-1-3-9(11)8-16-10-5-6-12-13(7-10)18-14(19)17-12/h1-7,16H,8H2,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDENFWWYXYNIHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC3=C(C=C2)NC(=O)N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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